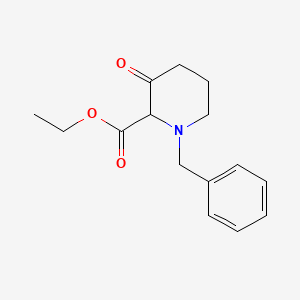

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

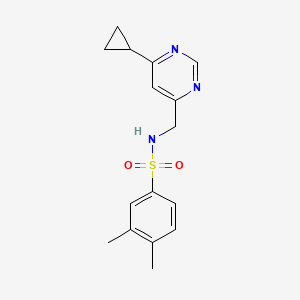

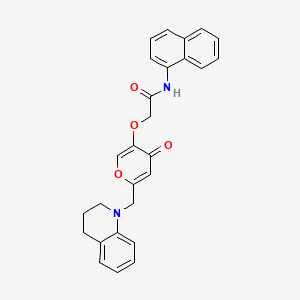

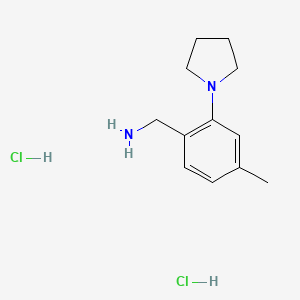

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate is a chemical compound with the molecular formula C15H19NO3 . It is a powder in physical form .

Synthesis Analysis

The synthesis of Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate involves the preparation of the anion of ethyl 3-oxo-1-phenylmethyl-4-piperidinecarboxylate. It has also been used as a building block for the syntheses of receptor agonists and antagonists .Molecular Structure Analysis

The molecular structure of Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate is represented by the InChI code: 1S/C15H19NO3.ClH/c1-2-19-15 (18)14-13 (17)9-6-10-16 (14)11-12-7-4-3-5-8-12;/h3-5,7-8,14H,2,6,9-11H2,1H3;1H . The molecular weight of the compound is 297.78 .Chemical Reactions Analysis

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate has been used in the synthesis of chromeno[3,4-c]pyridin-5-ones . It has also been involved in the synthesis of pyrido[3,4-d]pyrimidines by condensation with morpholine-4-carboxamidine .Physical And Chemical Properties Analysis

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate is a powder in physical form . It has a molecular weight of 297.78 . The compound is stored at room temperature .Scientific Research Applications

Synthesis and Stereochemistry

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate has been utilized in the synthesis of various organic compounds. For instance, Michael reactions with α,β-unsaturated carbonyl compounds lead to the formation of 6- and 6,8-substituted derivatives, which are significant in understanding the stereochemical aspects of these reactions (Vafina et al., 2003).

Chemical Synthesis Routes

This compound is a key starting material in multi-step chemical syntheses. It has been used in a nine-step reaction for preparing tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, a process that includes hydrogenation and oximation (Wang et al., 2008). Additionally, it serves as a starting point for the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in developing protein kinase inhibitors (Hao et al., 2011).

Catalysis and Synthetic Methods

In catalytic processes, ethyl 1-benzyl-3-oxopiperidine-2-carboxylate is used in the synthesis of various derivatives. For example, it is involved in iodine-catalyzed synthesis of 5-arylanthra[2,1-c][2,7]naphthyridine derivatives, demonstrating its versatility in facilitating complex organic reactions (Jiang et al., 2012).

Intermediate in Drug Synthesis

This compound is an important intermediate in the synthesis of various drugs. It plays a crucial role in the synthesis of apixaban, an anticoagulant, as demonstrated in the reported X-ray powder diffraction data (Wang et al., 2017).

Enantioselective Synthesis

Enantioselective synthesis is another significant application. Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate has been used in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, which is essential for preparing biologically active compounds containing a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

Aldose Reductase Inhibition

Interestingly, derivatives of ethyl 1-benzyl-3-oxopiperidine-2-carboxylate, like ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate, have been identified as potent and specific inhibitors of aldose reductase, an enzyme implicated in diabetic complications (Mylari et al., 1991).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

ethyl 1-benzyl-3-oxopiperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-19-15(18)14-13(17)9-6-10-16(14)11-12-7-4-3-5-8-12/h3-5,7-8,14H,2,6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLLUOKPRLDZNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CCCN1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide](/img/structure/B2528239.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2528242.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/no-structure.png)

![5-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2528248.png)

![3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2528254.png)